3-[(E)-2-Pyridin-2-ylvinyl]aniline
Overview
Description
3-[(E)-2-Pyridin-2-ylvinyl]aniline is an organic compound characterized by a pyridine ring attached to an aniline moiety via an ethylene bridge
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-pyridine boronic acid with aniline derivatives under mild conditions.
Ullmann Reaction: This classical method involves the copper-catalyzed coupling of 2-pyridine halides with aniline derivatives.
Industrial Production Methods:
Continuous Flow Chemistry: This method allows for the efficient and scalable production of this compound by optimizing reaction conditions and minimizing by-products.
Batch Processing: Traditional batch reactors are used for smaller-scale production, with careful control of temperature and pressure to ensure high yields.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can produce various aniline derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Various aniline derivatives, including ortho- and meta-substituted anilines.
Substitution Products: Halogenated pyridines, nitro-substituted pyridines, and other substituted pyridines.
Scientific Research Applications
Chemistry: 3-[(E)-2-Pyridin-2-ylvinyl]aniline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(E)-2-Pyridin-2-ylvinyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-[(E)-2-Pyridin-2-ylvinyl]aniline: Similar structure but different position of the pyridine ring.
3-[(Z)-2-Pyridin-2-ylvinyl]aniline: Stereoisomer with a different geometric configuration.
Uniqueness:
3-[(E)-2-Pyridin-2-ylvinyl]aniline: is unique due to its specific geometric configuration (E-isomer), which can influence its reactivity and biological activity compared to its Z-isomer counterpart.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits of this compound.
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Properties
IUPAC Name |
3-[(E)-2-pyridin-2-ylethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPUKLNVCMBNMD-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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